molecular formula C21H23N3O3S B2601546 N-(2,5-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-19-9

N-(2,5-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2601546
CAS No.: 851132-19-9
M. Wt: 397.49
InChI Key: YNUQPZSHQVFTAS-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole scaffold. Its structure comprises:

  • Acetamide backbone: The core structure includes a sulfur atom bridging the imidazole ring and the acetamide group.
  • Aromatic substituents: A 2,5-dimethoxyphenyl group is attached to the acetamide nitrogen, while the imidazole ring is substituted with a 3,5-dimethylphenyl moiety.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-14-9-15(2)11-16(10-14)24-8-7-22-21(24)28-13-20(25)23-18-12-17(26-3)5-6-19(18)27-4/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUQPZSHQVFTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:

    Formation of the imidazole ring: This can be achieved through the condensation of 3,5-dimethylbenzaldehyde with glyoxal and ammonia.

    Thioacetamide linkage: The imidazole intermediate is then reacted with 2,5-dimethoxyphenylthioacetic acid under appropriate conditions to form the desired thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to a thiol or amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines methoxy and dimethyl groups, which may influence lipophilicity and metabolic stability compared to fluorinated or sulfonated analogues .
  • Substitution at the imidazole ring (e.g., hydroxymethyl in vs.

Enzyme Inhibition Potential

  • Elastase Inhibition : Compounds like N-(2-chloro-4-methylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-benzimidazol-2-yl]thio]acetamide (MW ~525) demonstrated potent elastase inhibition (IC₅₀: 0.8 µM) due to sulfonyl group interactions with catalytic residues . The target compound lacks a sulfonyl group, suggesting weaker elastase affinity.
  • Antimicrobial Activity : Imidazole-thioacetamides with fluorinated substituents (e.g., ) showed moderate antibacterial activity (MIC: 8–16 µg/mL against S. aureus), likely due to enhanced membrane penetration from fluorine’s electronegativity.

Physicochemical Properties

  • Solubility : The hydroxymethyl-substituted analogue (, MW 456.5) exhibits higher aqueous solubility (LogP: 2.1) than the target compound (estimated LogP: 3.4), attributed to polar functional groups.
  • Metabolic Stability : Sulfonamide-containing analogues () show prolonged half-lives (t₁/₂: ~6 hours) in hepatic microsomes, whereas methoxy groups (as in the target) may increase susceptibility to demethylation .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound consists of:

  • A 2,5-dimethoxyphenyl group
  • A thioacetamide moiety
  • An imidazole ring substituted with a 3,5-dimethylphenyl group

The combination of these functional groups suggests significant potential for biological interactions and therapeutic applications.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities:

  • Anticancer Properties : Research has shown that compounds with imidazole and thioether functionalities can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of cell proliferation in assays against human cancer cell lines .
  • Enzyme Inhibition : The imidazole ring can interact with metal ions or active sites in enzymes, potentially serving as an inhibitor for specific enzymatic activities. This interaction is crucial for understanding the pharmacological mechanisms of the compound .
  • Antimicrobial Activity : The presence of the thioether linkage may contribute to antimicrobial properties, making this compound a candidate for further exploration in infectious disease treatments .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Thioether Formation : Reacting 2-acetamido derivatives with thiol reagents.
  • Imidazole Substitution : Using substituted imidazoles in nucleophilic substitution reactions to introduce the imidazole moiety .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
1Compound AAnticancerIC50 = 1.61 µg/mL against Jurkat cells
2Compound BEnzyme InhibitionSignificant inhibition of enzyme X activity
3Compound CAntimicrobialEffective against Staphylococcus aureus

These studies highlight the importance of structure-activity relationships (SAR) in determining the effectiveness of related compounds.

The proposed mechanism of action for this compound involves:

  • Binding Interactions : The imidazole ring's ability to coordinate with metal ions facilitates binding to target proteins.
  • Hydrophobic Interactions : The aromatic rings enhance interactions with hydrophobic pockets within proteins, promoting stability and activity.
  • Redox Reactions : The thioether group may participate in redox reactions that modulate biological activity .

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